molecular formula C20H17N3O3 B5795854 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide

4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B5795854
M. Wt: 347.4 g/mol
InChI Key: GYZIJDSQMMANKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as 4-MeONB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 365.4 g/mol. 4-MeONB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme can lead to DNA damage and cell death. 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit the activity of other enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a range of cancer cell lines, making it a valuable tool for cancer researchers. However, one limitation of using 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which could limit its potential applications in vivo.

Future Directions

There are many potential future directions for research on 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of interest is the development of new cancer therapies based on this compound. Researchers could explore the use of 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another area of interest is the development of new antibiotics based on 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. Researchers could explore the use of this compound in combination with other antibiotics to enhance their efficacy against drug-resistant bacteria. Finally, researchers could explore the potential use of 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-(4-pyridinylmethyl)aniline with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide.

Scientific Research Applications

4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been widely studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-methyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-14-2-5-17(13-19(14)23(25)26)20(24)22-18-6-3-15(4-7-18)12-16-8-10-21-11-9-16/h2-11,13H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZIJDSQMMANKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide

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